![molecular formula C4H7BF3KO B2609456 Potassium;trifluoro(oxetan-3-ylmethyl)boranuide CAS No. 2415072-76-1](/img/structure/B2609456.png)
Potassium;trifluoro(oxetan-3-ylmethyl)boranuide
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Overview
Description
Potassium trifluoro(oxetan-3-ylmethyl)boranuide is a chemical compound with the CAS Number: 2415072-76-1 . It has a molecular weight of 178 . The compound is stored at a temperature of 4 degrees Celsius .
Physical and Chemical Properties The compound is in powder form . The InChI Code for the compound is 1S/C4H7BF3O.K/c6-5(7,8)1-4-2-9-3-4;/h4H,1-3H2;/q-1;+1 .
Scientific Research Applications
Reactivity and Organic Synthesis Applications
Potassium trifluoro(organo)borates, including derivatives like potassium trifluoro(oxetan-3-ylmethyl)boranuide, have emerged as significant reagents in organic chemistry due to their stability and reactivity. These compounds are highly stable organoboron derivatives offering promising alternatives to traditional organoboron reagents. They have shown notable reactivity through intermediate formation of difluoroboranes and in transmetallation reactions with transition metals, often being more reactive than boronic acids or esters. The preparation and reactivity of these ate complexes suggest their potential in diverse organic transformations (Darses & Genêt, 2003).
Nucleophilic Trifluoromethylation
Potassium (trifluoromethyl)trimethoxyborate, a closely related compound, serves as a new source of CF3 nucleophiles in copper-catalyzed trifluoromethylation reactions. The crystalline salt is stable, easy to handle, and obtainable in near-quantitative yields, facilitating the conversion of various aryl iodides into benzotrifluorides under mild conditions. This highlights the role of potassium trifluoro(oxetan-3-ylmethyl)boranuide-like compounds in introducing trifluoromethyl groups into organic molecules (Knauber et al., 2011).
Cross-Coupling Reactions
The use of potassium alkyltrifluoroborates, which share similar chemical frameworks, in cross-coupling reactions has been documented. These compounds, being solids and stable in air, facilitate the palladium-catalyzed coupling reaction with aryl- or alkenyltriflates, yielding arenes or alkenes in high yield. Such characteristics underscore the utility of potassium trifluoro(oxetan-3-ylmethyl)boranuide in cross-coupling methodologies (Molander & Ito, 2001).
Unique Chemical Interactions and Syntheses
The unique reactivity of potassium trifluoro(organo)borates extends to their ability to engage in various chemical transformations. For instance, these compounds have been used in the efficient synthesis of alanine derivatives through reactions with dehydroamino esters, catalyzed by rhodium complexes. This versatility demonstrates the potential of potassium trifluoro(oxetan-3-ylmethyl)boranuide in synthesizing amino acid derivatives and other complex organic molecules (Navarre, Darses, & Genêt, 2004).
Innovative Mechanisms for Trifluoromethylation
Further illustrating the chemical utility of these compounds, the "fluoride-rebound" mechanism for C(sp3)-CF3 bond formation was identified, utilizing a gold complex with borane-catalyzed cleavage and reformation of a C–F bond. This discovery opens new avenues for synthesizing trifluoromethylated compounds, including those containing radioactive fluoride for positron emission tomography applications, showcasing the broader implications of potassium trifluoro(oxetan-3-ylmethyl)boranuide-related research (Levin et al., 2017).
Safety and Hazards
properties
IUPAC Name |
potassium;trifluoro(oxetan-3-ylmethyl)boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3O.K/c6-5(7,8)1-4-2-9-3-4;/h4H,1-3H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEGCTPUUONUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1COC1)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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